molecular formula C21H25N B14321481 9-([1,1'-Biphenyl]-2-yl)nonanenitrile CAS No. 105921-57-1

9-([1,1'-Biphenyl]-2-yl)nonanenitrile

Cat. No.: B14321481
CAS No.: 105921-57-1
M. Wt: 291.4 g/mol
InChI Key: JLSAWPFOOOYLMU-UHFFFAOYSA-N
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Description

9-([1,1’-Biphenyl]-2-yl)nonanenitrile is an organic compound characterized by a biphenyl group attached to a nonanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile typically involves the reaction of a biphenyl derivative with a nonanenitrile precursor. One common method is the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a nitrile compound to form the desired product. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert conditions to prevent moisture interference .

Industrial Production Methods: Industrial production of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acids (AlCl3)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Primary amines

    Substitution: Halogenated biphenyls, nitro-biphenyls, alkyl-biphenyls

Scientific Research Applications

9-([1,1’-Biphenyl]-2-yl)nonanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

    Nonanenitrile: A simpler nitrile compound with a similar carbon chain but without the biphenyl group.

    Biphenyl: A basic aromatic compound that forms the core structure of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile.

    Biphenyl derivatives: Compounds like 4,4’-dimethylbiphenyl or 4,4’-dichlorobiphenyl, which have different substituents on the biphenyl ring.

Uniqueness: 9-([1,1’-Biphenyl]-2-yl)nonanenitrile is unique due to the combination of a biphenyl group and a nonanenitrile chain, providing distinct chemical and physical properties

Properties

CAS No.

105921-57-1

Molecular Formula

C21H25N

Molecular Weight

291.4 g/mol

IUPAC Name

9-(2-phenylphenyl)nonanenitrile

InChI

InChI=1S/C21H25N/c22-18-12-5-3-1-2-4-7-13-20-16-10-11-17-21(20)19-14-8-6-9-15-19/h6,8-11,14-17H,1-5,7,12-13H2

InChI Key

JLSAWPFOOOYLMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CCCCCCCCC#N

Origin of Product

United States

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